Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate
Description
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is a heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core substituted with methyl groups at positions 5 and 5. The ethyl acetate moiety at position 2 enhances its lipophilicity, making it a promising candidate for pharmaceutical and agrochemical applications.
Properties
CAS No. |
61830-72-6 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)6-10-7-15-9(3)13-8(2)5-11(15)14-10/h5,7H,4,6H2,1-3H3 |
InChI Key |
CRHNWEJTYCOLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=NC(=CC2=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through the condensation of amidines with β-dicarbonyl compounds.
Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the imidazole or pyrimidine rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate has garnered attention for its potential therapeutic properties. Research indicates that compounds with imidazo-pyrimidine scaffolds often exhibit significant biological activities, including:
- Antiviral Activity : Studies have shown that related compounds can inhibit viral replication. For instance, derivatives of imidazo[1,2-c]pyrimidines have been evaluated for their efficacy against respiratory syncytial virus (RSV), demonstrating promising results in vitro .
- Antibacterial Properties : The antibacterial activity of imidazo-pyrimidine derivatives has been documented, with some compounds showing effectiveness against various bacterial strains. This compound could potentially be explored for similar applications .
- Cancer Research : Compounds with imidazo-pyrimidine structures are being investigated for their anticancer properties. This compound may serve as a lead compound for the development of new anticancer agents through structural modification and optimization.
Agricultural Applications
The compound's biological activity suggests potential applications in agriculture:
- Pesticide Development : Given the antibacterial properties observed in related compounds, there is potential for this compound to be developed as an agricultural pesticide or fungicide. Its efficacy against plant pathogens can be explored through systematic testing in agricultural settings.
Material Science
Beyond biological applications, this compound may also find utility in material science:
- Polymer Chemistry : The compound could be utilized as a monomer or additive in polymer synthesis. Its unique structure may impart desirable properties to polymers such as enhanced thermal stability or improved mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole and pyrimidine rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate and related compounds:
Key Observations :
Substituent Effects :
- Methyl vs. Chloro : Methyl groups (electron-donating) in the target compound may improve membrane permeability compared to chloro-substituted analogs (e.g., QM-2756), which are more electron-withdrawing and polar .
- Core Heterocycle : Imidazo[1,2-c]pyrimidine (target compound) vs. imidazo[1,2-a]pyridine () alters π-π stacking and hydrogen-bonding interactions with biological targets like DHFR .
Biological Activity: Compound 11c (), though structurally distinct, demonstrates high potency (MIC = 0.5 µg/mL) against B. anthracis due to its diaminopyrimidine moiety, a known DHFR inhibitor. The target compound’s methyl groups may similarly enhance binding affinity but require empirical validation .
Synthesis and Yield :
- Compound 11c was synthesized with a 78% yield using Pd(OAc)₂ catalysis , while thioether-containing analogs (e.g., ) require alternative reagents like 2-chloromethylthiirane. The target compound’s synthesis route is unspecified but likely involves similar coupling strategies.
Physical Properties :
- Spectral data (IR, NMR) for compound 11c () include characteristic peaks for ester carbonyl (1720 cm⁻¹) and aromatic protons (δ 7.98 ppm), which can guide characterization of the target compound .
Biological Activity
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 12343727
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving imidazo[1,2-c]pyrimidine derivatives. The synthetic pathways often include nucleophilic substitutions and cyclization reactions that yield high purity compounds suitable for biological testing .
Antibacterial Activity
Research has demonstrated that imidazo[1,2-c]pyrimidine derivatives exhibit significant antibacterial properties. A study synthesized a series of these compounds and evaluated their in vitro activity against various bacterial strains. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strains Tested | Activity (MIC in µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
Anticancer Activity
In addition to antibacterial properties, this compound has been investigated for its anticancer potential. Studies utilizing molecular docking techniques have suggested that this compound may interact with key proteins involved in cancer cell proliferation. For instance, it was shown to inhibit the activity of certain kinases that are crucial for tumor growth .
The mechanism of action of this compound appears to involve the disruption of cellular processes through interaction with specific enzymes and receptors. The compound's ability to bind with high affinity to target proteins suggests a potential for therapeutic applications in treating resistant bacterial infections and certain types of cancer .
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-c]pyrimidine derivatives in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related imidazo compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments.
- Anticancer Trials : Preclinical studies involving animal models demonstrated that administration of this compound led to reduced tumor sizes and improved survival rates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate?
- Methodological Answer : The compound can be synthesized via domino reactions or heterocyclization strategies. For example, ethyl 2-isothiocyanatoacetate reacts with thieno-pyridine derivatives under basic conditions (e.g., pyridine) to assemble fused imidazo[1,2-c]pyrimidine cores . Optimization often involves varying substituents on precursors (e.g., methyl groups at positions 5 and 7) and controlling reaction temperatures (80–120°C) to minimize side products. Solvent selection (e.g., ethanol, CH₂Cl₂) and catalysts (e.g., K₂CO₃) are critical for yield improvement .
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer : Post-synthesis, purification typically employs silica gel column chromatography with gradients of CH₂Cl₂:ethyl acetate (e.g., 100:0 to 80:20) . Characterization combines ¹H/¹³C NMR to confirm acetate and imidazopyrimidine protons (e.g., δ ~4.2 ppm for ethyl ester protons). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while X-ray crystallography (using SHELX programs) resolves ambiguities in regiochemistry or stereochemistry .
Q. What analytical techniques are recommended for structural validation?
- Methodological Answer : Use tandem techniques:
- NMR : Assign aromatic protons (imidazo[1,2-c]pyrimidine) and methyl/ethyl groups.
- X-ray crystallography : SHELXL refines crystallographic data to confirm bond lengths/angles (e.g., C–N bonds ~1.33 Å in the heterocycle) .
- IR spectroscopy : Identify carbonyl stretches (C=O ~1700 cm⁻¹) and aromatic C–H vibrations .
Advanced Research Questions
Q. How can reaction mechanisms for imidazo[1,2-c]pyrimidine formation be elucidated?
- Methodological Answer : Mechanistic studies often employ isotopic labeling (e.g., ¹⁵N or ¹³C) to track intermediates in domino reactions. Computational methods (DFT calculations) model transition states and activation energies for key steps, such as cyclization or thiourea intermediate formation . Kinetic studies (e.g., monitoring by LC-MS) identify rate-determining steps, while trapping experiments with scavengers (e.g., TEMPO) detect radical pathways .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). For example:
- X-ray data (static structure): Resolves regiochemistry of substituents (e.g., methyl at C5 vs. C7) .
- NMR data (dynamic averaging): Use variable-temperature NMR to detect tautomeric equilibria or rotational barriers. DOSY experiments distinguish between isomers based on diffusion coefficients .
Q. What strategies optimize bioactivity while maintaining imidazo[1,2-c]pyrimidine stability?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at C5/C7 to modulate π-stacking in target binding .
- Prodrug modifications : Hydrolyzing the ethyl ester to a carboxylic acid improves solubility but requires pH-controlled stability assays .
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., ester hydrolysis products) in hepatic microsome models .
Q. How can computational methods aid in designing derivatives with enhanced properties?
- Methodological Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with low binding energies .
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to guide synthetic prioritization .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals to account for variability .
- Meta-analysis : Compare data across publications, identifying confounding factors (e.g., solvent DMSO concentration affecting viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
